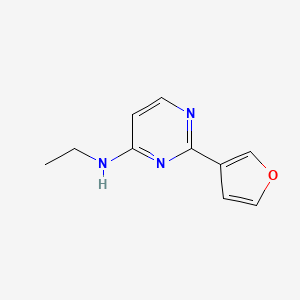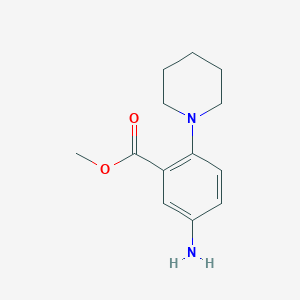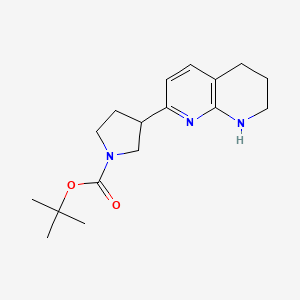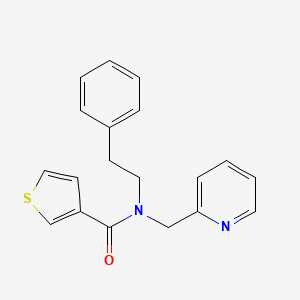![molecular formula C17H14ClNO5S2 B3014229 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-51-6](/img/structure/B3014229.png)
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as CMF-019, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has been studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is involved in various chemical synthesis processes. For instance, Sheng et al. (2014) describe a general route to create 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, which shows the compound's potential in creating diverse chemical structures with broad functional group tolerance (Sheng, Fan, & Wu, 2014). Similarly, Moloney (2000) discusses the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, highlighting the compound's utility in developing novel molecules with potential pharmacological applications (Moloney, 2000).
Antimicrobial Properties
The compound also has applications in antimicrobial research. Nakazumi et al. (1984) demonstrated that 3-(Chloromethyl)thioflavone, which can be derived from similar compounds, exhibits significant antimicrobial activity against Trichophytons, suggesting its potential use in developing new antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Pharmaceutical Research
In pharmaceutical research, the compound is part of the synthesis process of various molecules. For example, Dudová et al. (2002) describe the preparation of substituted methyl o-Nitrophenyl sulfides, which are critical in the synthesis of certain pharmaceutical compounds (Dudová, Částek, Macháček, & Šimůnek, 2002).
Anti-inflammatory Research
The compound is also part of research targeting anti-inflammatory agents. Moloney (2001) synthesized a compound based on the reported anti-inflammatory activity of a structurally related molecule, emphasizing the role of this compound in developing potential anti-inflammatory drugs (Moloney, 2001).
properties
IUPAC Name |
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXJUJVIGIWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)
![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)
![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)